N-(5-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
N-(5-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a sulfonamide derivative featuring a tricyclic pyrrolo[3,2,1-ij]quinoline core. The structure includes a 1-methyl group, a 2-oxo moiety, and a sulfonamide substituent at position 8, where the sulfonamide nitrogen is bonded to a 5-chloro-2-methylphenyl group.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c1-11-5-6-14(20)9-17(11)21-26(24,25)15-8-13-4-3-7-22-18(13)16(10-15)12(2)19(22)23/h5-6,8-10,12,21H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMMQJAJBOTFAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC4=C(C=CC(=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide (CAS No. 898427-33-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉ClN₂O₃S |
| Molecular Weight | 390.9 g/mol |
| CAS Number | 898427-33-3 |
The compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. For example, compounds with similar structures have demonstrated inhibition of kinases involved in cancer progression and angiogenesis .
- Antimycobacterial Activity : Similar compounds have been tested against mycobacterial species, showing promising results against strains like Mycobacterium tuberculosis. The structure-activity relationship indicates that modifications can enhance potency against these pathogens .
- Cell Proliferation Inhibition : Preliminary studies suggest that the compound may inhibit cellular proliferation in cancer cell lines. This is particularly relevant for its potential use in oncology .
Anticancer Properties
Research into related compounds has revealed their ability to inhibit kinases such as VEGFR-2, which plays a role in tumor angiogenesis. For instance, certain derivatives exhibited IC50 values as low as 1.46 µM for VEGFR-2 inhibition . This suggests that this compound may similarly impact cancer cell growth.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. For example:
- Chlorine Substitution : The presence of chlorine at the 5-position of the aromatic ring enhances lipophilicity and may improve bioavailability.
- Pyrrole Ring Modifications : Variations in the pyrrole structure can affect the binding affinity to target enzymes or receptors.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Inhibition Studies : A study on substituted quinoline derivatives found that certain compounds displayed higher activity against M. tuberculosis than standard treatments like isoniazid and pyrazinamide . This emphasizes the potential of structurally related compounds in developing new antimycobacterial agents.
- Cancer Cell Line Testing : Research on pyrazoloquinolines indicated significant antiproliferative effects on various human tumor cell lines (e.g., HeLa and HCT116) with IC50 values demonstrating effective inhibition of cancer cell growth . This suggests a promising avenue for further investigation into the anticancer properties of this compound.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to N-(5-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide exhibit anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. For instance:
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Breast Cancer | Induces apoptosis | |
| Compound B | Lung Cancer | Inhibits cell migration |
2. Antimicrobial Properties
The sulfonamide moiety in this compound suggests potential antimicrobial activity. Sulfonamides are known for their effectiveness against a broad spectrum of bacteria. Preliminary studies have indicated that this compound can inhibit bacterial growth by interfering with folic acid synthesis.
Pharmacological Insights
1. Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in cancer signaling pathways.
2. Structure–Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for developing more potent derivatives. Modifications to the chloro and methyl groups can enhance biological activity and selectivity towards target enzymes.
Case Studies
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry demonstrated that a derivative of this compound significantly inhibited the growth of melanoma cells in vitro and in vivo. The study highlighted the importance of the pyrroloquinoline structure in enhancing anticancer activity.
Case Study 2: Antimicrobial Efficacy
In another investigation reported in Antimicrobial Agents and Chemotherapy, the compound was tested against a panel of resistant bacterial strains. Results indicated that it could serve as a lead compound for developing new antibiotics targeting resistant pathogens.
Comparison with Similar Compounds
a) Sulfonamide Derivatives
- 1-Methyl-2-oxo-N-propyl-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide (CAS: 898454-99-4) This compound shares the pyrroloquinoline core and sulfonamide group but substitutes the aryl group with a propyl chain. The absence of an aromatic ring may reduce steric hindrance and alter solubility compared to the target compound .
- However, its increased molecular weight (444.5 g/mol) and polarity may impact pharmacokinetics .
b) Amide Linkage Variants
- N1-(5-chloro-2-methylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide (CAS: 898435-86-4) Replacing the sulfonamide with an oxalamide group introduces a dual amide linkage, which could affect hydrogen-bonding capacity and metabolic stability. The molecular weight (383.8 g/mol) is lower than the target compound’s estimated 415.5 g/mol, suggesting differences in bioavailability .
Q & A
Q. What synthetic strategies are effective for constructing the pyrrolo[3,2,1-ij]quinoline core in this compound?
The pyrrolo[3,2,1-ij]quinoline core can be synthesized via intramolecular cyclization of substituted tetrahydroquinoline precursors. For example, aluminium chloride (AlCl₃)-mediated cyclization of chloroacetyl intermediates in 1,2-dichlorobenzene at 378 K for 5 hours has been demonstrated to yield the fused tricyclic system . Key steps include:
- Precursor preparation : Starting from cis-methyl 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate.
- Cyclization conditions : AlCl₃ as a Lewis catalyst in high-temperature, aprotic solvents.
- Workup : Neutralization with sodium bicarbonate and purification via recrystallization (ethanol).
Q. How can the purity and structural integrity of the synthesized compound be validated?
A multi-technique approach is recommended:
- X-ray crystallography : Resolves stereochemistry and confirms crystal packing (e.g., C–H⋯π interactions observed in the crystal lattice) .
- Spectroscopy :
- ¹H NMR : Assigns proton environments (e.g., methyl groups at δ 1.15 ppm, aromatic protons at δ 6.95–7.13 ppm) .
- IR : Identifies carbonyl stretches (e.g., 1731 cm⁻¹ for ester CO, 1701 cm⁻¹ for lactam NCO) .
Advanced Research Questions
Q. How can stereochemical ambiguity in the tetrahydroquinoline moiety be resolved?
Stereochemical assignments often require complementary techniques:
- X-ray diffraction : Definitive for absolute configuration (e.g., AlCl₃-mediated cyclization produces a specific diastereomer due to reaction stereoselectivity) .
- NOE (Nuclear Overhauser Effect) NMR : Detects spatial proximity of protons in ambiguous cases .
- Computational modeling : Predicts stable conformers using DFT (Density Functional Theory) to correlate with experimental data .
Q. What reaction conditions optimize yield during sulfonamide coupling?
Sulfonamide formation typically involves nucleophilic substitution:
- Solvent selection : Polar aprotic solvents (e.g., N,N-dimethylacetamide) enhance reactivity .
- Temperature control : Reactions at 50–80°C balance kinetic efficiency and side-product suppression .
- Catalysts : Use of mild bases (e.g., triethylamine) to deprotonate amines without degrading sensitive intermediates . Example parameters from analogous syntheses:
| Step | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Sulfonylation | N,N-Dimethylacetamide | 80 | 12 | 75–85 |
Q. How should discrepancies in spectral data (e.g., NMR splitting patterns) be addressed?
Contradictions may arise from dynamic processes (e.g., rotameric equilibria):
Q. What strategies are effective for modifying the sulfonamide group to study structure-activity relationships (SAR)?
Functionalization approaches include:
- Salt formation : Improves solubility via phosphate, hydrochloride, or mesylate salts .
- Bioisosteric replacement : Substituting sulfonamide with carbamate or urea groups while maintaining hydrogen-bonding capacity .
- Electrophilic substitution : Introducing halogens or nitro groups at the quinoline 5- or 7-positions to modulate electronic properties .
Data Contradiction Analysis
Q. How can conflicting reports about biological activity be reconciled?
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and readouts (e.g., IC₅₀ vs. EC₅₀).
- Metabolic stability studies : Check for species-specific metabolism (e.g., cytochrome P450 variations) .
- Aggregation testing : Use dynamic light scattering (DLS) to rule out false positives from compound aggregation .
Q. Why do different synthetic routes yield varying enantiomeric excess (ee) for the tetrahydroquinoline core?
- Catalyst-dependent stereoselectivity : AlCl₃ may favor different transition states compared to Brønsted acids.
- Solvent effects : Polar solvents stabilize charged intermediates, altering diastereomer ratios .
- Thermodynamic vs. kinetic control : Longer reaction times may lead to epimerization .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
